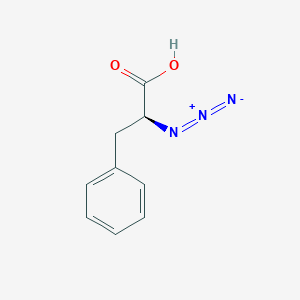

(2S)-2-azido-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azido-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFYSVZHVRAXAV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 Azido 3 Phenylpropanoic Acid and Its Enantiomers

Stereoselective Synthesis Approaches

The primary challenge in synthesizing (2S)-2-azido-3-phenylpropanoic acid lies in the stereocontrolled introduction of the azide (B81097) group at the α-position. Several strategies have been developed to achieve this, broadly categorized into the derivatization of chiral pool precursors like L-phenylalanine, the use of chiral auxiliaries to direct stereoselectivity, and the enantioselective conversion of prochiral or racemic precursors.

Asymmetric Azidation Strategies from Phenylalanine Derivatives

L-phenylalanine, a readily available and inexpensive chiral starting material, serves as a common precursor for the synthesis of this compound. One established method involves the diazotization of L-phenylalanine followed by nucleophilic substitution with a bromide source to yield (S)-2-bromo-3-phenylpropanoic acid. This intermediate can then undergo a subsequent SN2 reaction with an azide source, which proceeds with inversion of configuration to afford the desired (R)-2-azido-3-phenylpropanoic acid. To obtain the (S)-azido enantiomer, a crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer has been reported, which can then be subjected to substitution with a thioacetate, and by analogy, an azide, to yield the (S)-product. nih.gov

A direct diazotransfer reaction onto the amino group of a phenylalanine derivative is another viable approach. While direct diazotransfer to unprotected amino acids can be challenging, the reaction is often performed on protected derivatives.

Chiral Auxiliary-Mediated Routes to Stereodefined Azido-Phenylpropanoic Acid Scaffolds

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. wikipedia.org In the context of synthesizing azido-phenylpropanoic acid scaffolds, chiral oxazolidinones, popularized by Evans, have been extensively used. researchgate.net These auxiliaries are typically derived from readily available chiral amino alcohols.

The general strategy involves the acylation of a chiral oxazolidinone with an appropriate acid chloride, followed by an asymmetric electrophilic azidation of the resulting enolate. Alternatively, an N-azidoacetyl-functionalized chiral auxiliary can undergo a diastereoselective aldol-type reaction with an aldehyde. For instance, the aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex, has been shown to produce anti-α-azido-β-silyloxy adducts with excellent stereocontrol. nih.gov Subsequent cleavage of the auxiliary and oxidation of the β-hydroxy group would provide the desired α-azido carboxylic acid.

| Chiral Auxiliary | Electrophile/Reaction Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Oxazolidinone | Asymmetric Alkylation | High d.r. | researchgate.net |

| N-azidoacetyl-1,3-thiazolidine-2-thione | Aldol Reaction with Benzaldehyde | >95:5 d.r. | nih.gov |

| Valine-derived 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ) | Mannich Reaction | High d.r. | orgsyn.org |

Enantioselective Conversion of Precursors (e.g., from Halogenated or Hydroxy-Substituted Propanoic Acids)

An alternative to using a chiral starting material or auxiliary is the enantioselective conversion of a racemic or prochiral precursor.

From Halogenated Propanoic Acids: The nucleophilic substitution of a racemic 2-bromo-3-phenylpropanoic acid with an azide source can be rendered enantioselective through kinetic resolution. Enzymatic hydrolysis, for example, can selectively resolve a racemic mixture, allowing for the separation of one enantiomer. nih.gov

From Hydroxy-Substituted Propanoic Acids: The Mitsunobu reaction provides a powerful method for the conversion of a secondary alcohol to an azide with inversion of configuration. nih.gov Thus, commercially available (S)-2-hydroxy-3-phenylpropanoic acid can be treated with a phosphine (B1218219), an azodicarboxylate (like DEAD or DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA) or zinc azide, to yield (R)-2-azido-3-phenylpropanoic acid. To obtain the desired (S)-enantiomer, one would start with (R)-2-hydroxy-3-phenylpropanoic acid. The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid has been reported to proceed with retention of configuration through a double SN2 mechanism. researchgate.neted.gov

| Precursor | Reagents | Stereochemical Outcome | Reference |

| (S)-2-Hydroxy-3-phenylpropanoic acid | PPh3, DIAD, DPPA | Inversion to (R)-azide | nih.gov |

| (R)-2-Bromo-3-phenylpropanoic acid | Thioacetic acid, Organic Base | Inversion to (S)-acetylthio | google.com |

Functional Group Transformations for Azide Introduction

The introduction of the azide functionality is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or diazo transfer reactions.

Nucleophilic Substitution Reactions for Azide Formation

The azide anion (N₃⁻) is an excellent nucleophile and is commonly used to displace a leaving group in an SN2 reaction. nih.gov In the synthesis of this compound, a suitable precursor would be an ester or a protected form of (R)-2-halo-3-phenylpropanoic acid, where the halogen (typically bromine) serves as the leaving group. The reaction is generally carried out using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds with complete inversion of stereochemistry.

A patent describes the preparation of (S)-2-acetylthio-3-phenylpropionic acid from (R)-2-bromo-3-phenylpropionic acid via substitution with thioacetic acid, a reaction analogous to substitution with azide. google.com

Diazo Transfer Reagents and Methodologies

Diazo transfer reactions involve the transfer of a diazo group (N₂) from a donor reagent to an active methylene (B1212753) compound or a primary amine. For the synthesis of α-azido acids, the diazo transfer reaction is typically performed on a primary amine. Reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are effective for this transformation. The reaction of a primary amine with a diazo-transfer reagent proceeds via nucleophilic attack of the amine on the terminal nitrogen of the azide. researchgate.net

The direct diazo-transfer to the amino group of phenylalanine or its derivatives represents a concise route to the target molecule. These reactions are often mediated by a copper catalyst in the presence of a base.

| Diazo Transfer Reagent | Substrate Type | Key Features | Reference |

| Triflyl azide (TfN₃) | Primary amines | Efficient diazo donor | nih.gov |

| Imidazole-1-sulfonyl azide | Primary amines, activated methylene compounds | Crystalline, stable reagent | nih.gov |

| 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate | Phenols | Efficient for diazoquinone formation | ed.gov |

Mitsunobu Reaction Protocols for Azide Incorporation

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including azides, through a dehydrative condensation process. nih.govorganic-chemistry.orgwikipedia.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. nih.govwikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcoholic carbon, making it an ideal method for the synthesis of chiral compounds from their corresponding enantiopure hydroxy precursors. organic-chemistry.org

For the synthesis of this compound, the starting material is the corresponding (2R)-2-hydroxy-3-phenylpropanoic acid or its ester derivative. The hydroxyl group is activated by the Mitsunobu reagents, and subsequent nucleophilic attack by an azide source, such as hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), leads to the formation of the desired (2S)-azido product with inverted stereochemistry. organic-chemistry.org

Several research groups have explored and optimized the Mitsunobu reaction for the synthesis of chiral azides. For instance, in the synthesis of monoterpene alkaloids, a Mitsunobu reaction on a substituted indole (B1671886) derivative was performed using 1.02 equivalents of diphenylphosphonic azide, 1.2 equivalents of diisopropyl azodicarboxylate, and 1.2 equivalents of triphenylphosphine at 0 °C in tetrahydrofuran (B95107) (THF). This reaction successfully replaced the hydroxyl group with an azide group, affording the product in a high yield of 98%.

In another study focused on the synthesis of optically active α,α-disubstituted amino acids, chiral tertiary α-hydroxy esters were converted to α-azido esters. Current time information in New York, NY, US. The optimized conditions involved using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and trimethylphosphine (B1194731) (PMe₃) with hydrazoic acid (HN₃) in THF, which resulted in a 99% conversion within 24 hours with complete inversion of configuration. Current time information in New York, NY, US. While this example involves a tertiary alcohol, the principles of reagent optimization are applicable to secondary alcohols as well.

The table below summarizes representative conditions for the Mitsunobu azidation of alcohols, drawing from various studies.

| Starting Material | Azide Source | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemistry |

| Chiral Secondary Alcohol | (PhO)₂P(O)N₃ (DPPA) | PPh₃, DIAD | THF | 0 | - | 98 | Inversion |

| Chiral Tertiary α-Hydroxy Ester | HN₃ | ADDP, PMe₃ | THF | RT | 24 | 99 (conversion) | Inversion |

| Alcohol 205 | Acid 206 (Coupling) | PPh₃, DEAD | Toluene | RT | 6 | 89 | - |

| Diol 67 | Dibromo dione (B5365651) derivative 68 (Coupling) | PPh₃, DIAD | THF | - | - | 80 | - |

Interactive Data Table: Mitsunobu Reaction Protocols for Azide Incorporation This table is interactive. Click on the headers to sort the data.

Considerations for Synthetic Scalability and Purity in this compound Production

While the Mitsunobu reaction is a highly effective method for the laboratory-scale synthesis of this compound, several factors must be considered for its application in large-scale industrial production. These include the cost and safety of reagents, the generation of byproducts, and the efficiency of purification methods.

A significant challenge in the scalability of the Mitsunobu reaction is the stoichiometric use of expensive reagents like DEAD or DIAD and triphenylphosphine. rsc.org The reaction also generates stoichiometric amounts of byproducts, namely the corresponding hydrazine (B178648) dicarboxylate and triphenylphosphine oxide, which can complicate the purification of the desired product. wikipedia.org The removal of triphenylphosphine oxide, in particular, can be challenging due to its polarity and solubility characteristics.

To address these issues, several modifications to the standard Mitsunobu protocol have been developed. One approach involves the use of polymer-supported or resin-bound reagents, such as polymer-supported triphenylphosphine (PS-PPh₃). wikipedia.org After the reaction, the resin-bound phosphine oxide can be easily removed by filtration, simplifying the workup procedure. wikipedia.org

Another strategy focuses on the development of catalytic versions of the Mitsunobu reaction. For example, the use of catalytic amounts of DEAD with a stoichiometric amount of a re-oxidant for the generated hydrazine byproduct has been explored. wikipedia.org Furthermore, alternative reagents to DEAD, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP), have been shown to be effective, especially for less acidic nucleophiles. wikipedia.org

The choice of azide source also has implications for scalability and safety. While hydrazoic acid is effective, it is also highly toxic and explosive. Diphenylphosphoryl azide (DPPA) is often a safer alternative for large-scale synthesis. A study on the multikilogram synthesis of a hepatitis C virus polymerase inhibitor successfully employed a Mitsunobu protocol using DPPA at ambient temperature to invert a secondary alcohol, demonstrating its viability for industrial applications.

Purification of the final product, this compound, typically involves chromatographic techniques to remove the phosphine oxide and hydrazine byproducts. The development of crystallization-based purification methods would be highly desirable for large-scale production to improve efficiency and reduce solvent waste.

The following table outlines key considerations and potential solutions for the scalable and pure production of this compound.

| Consideration | Challenge | Potential Solution(s) |

| Reagent Cost & Stoichiometry | High cost of stoichiometric DEAD/DIAD and PPh₃. | Use of catalytic DEAD with a re-oxidant; development of more cost-effective reagents. |

| Byproduct Removal | Difficulty in removing triphenylphosphine oxide and hydrazine dicarboxylate. | Use of polymer-supported PPh₃ for easy filtration; development of water-soluble phosphines; chromatographic purification; crystallization. |

| Safety | Handling of potentially hazardous reagents like hydrazoic acid. | Use of safer azide sources like diphenylphosphoryl azide (DPPA). |

| Enantiomeric Purity | Ensuring high enantiomeric excess of the final product. | Precise control of reaction conditions to ensure complete inversion of stereochemistry; use of chiral chromatography for analysis and purification if necessary. |

Interactive Data Table: Scalability and Purity Considerations This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Transformation Pathways of the 2s 2 Azido 3 Phenylpropanoic Acid Scaffold

Bioorthogonal Click Chemistry Applications of the Azide (B81097) Moiety

The azide group is chemically stable and largely inert to the functional groups found in biological systems, making it an ideal "handle" for bioorthogonal chemistry. nih.gov These reactions are characterized by their high selectivity, efficiency, and ability to proceed under mild, physiological conditions. mdpi.comresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and broad applicability. rsc.org This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov The reaction is not spontaneous and requires a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or added directly as a copper(I) salt (e.g., CuI, CuBr). nih.govmdpi.com

The azide group of (2S)-2-azido-3-phenylpropanoic acid readily participates in CuAAC reactions. Once incorporated into a peptide or other molecule, it can be specifically conjugated with alkyne-modified probes, biomolecules, or surfaces. The reaction's efficiency is often enhanced by the use of ligands that stabilize the Cu(I) oxidation state, such as tris-(benzyltriazolylmethyl)amine (TBTA). nih.gov This transformation is widely used for creating peptidomimetics, labeling proteins, and synthesizing complex bioconjugates. rsc.org

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Azide (e.g., from this compound) and a terminal alkyne. |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Catalyst | Copper(I) source (e.g., CuSO₄/ascorbate, CuBr, CuI). nih.gov |

| Conditions | Typically performed in aqueous or organic solvents at room temperature. |

| Key Advantage | High regioselectivity and efficiency, forming a stable triazole linkage. |

| Limitation | Potential cytotoxicity of the copper catalyst can limit applications in living cells. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation

To overcome the toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction leverages the high reactivity of a strained alkyne, typically a cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide without the need for a metal catalyst. rsc.org The driving force for the reaction is the release of ring strain in the alkyne upon forming the triazole ring.

SPAAC is exceptionally well-suited for modifying biomolecules in living systems due to its bioorthogonality and catalyst-free nature. researchgate.netnih.gov When this compound is metabolically or synthetically incorporated into a biological system, it can be selectively targeted with a strained alkyne probe for applications in cellular imaging and tracking. ucsd.edu While SPAAC often produces a mixture of regioisomers, its biocompatibility makes it a preferred method for in vivo studies. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst Required | Yes (Copper I) rsc.org | No nih.gov |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper toxicity nih.gov | High, suitable for living systems nih.gov |

| Reaction Rate | Generally faster with ligand acceleration. | Dependent on the strain of the alkyne. |

| Regioselectivity | Forms 1,4-regioisomer exclusively. nih.gov | Often yields a mixture of regioisomers. |

Staudinger Ligation and Related Phosphine-Mediated Reductions

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction between an azide and a triarylphosphine. sigmaaldrich.comthermofisher.com The reaction proceeds through the formation of an aza-ylide intermediate. wikipedia.org In the classic Staudinger reduction, this intermediate is hydrolyzed in water to yield an amine and a phosphine (B1218219) oxide byproduct. wikipedia.org

A key modification, known as the traceless Staudinger ligation, uses a phosphine reagent engineered with an ortho-ester group that acts as an electrophilic trap. sigmaaldrich.comthermofisher.com After the initial formation of the aza-ylide, an intramolecular reaction occurs, leading to the formation of a stable amide bond and the release of the phosphine oxide. thermofisher.com This method is highly chemoselective and biocompatible. mdpi.comsigmaaldrich.com A critical advantage for its use with chiral molecules like this compound is that the reaction proceeds with retention of stereochemistry at the alpha-carbon of the azido (B1232118) acid. nih.gov This ensures that the integrity of the chiral center is maintained during peptide synthesis or ligation.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound exhibits the typical reactivity of an amino acid, allowing for the formation of amide and ester linkages, which are fundamental to peptide chemistry and the use of protective groups.

Amide Bond Formation in Peptide Coupling and Macrocyclization

The carboxylic acid group is a handle for incorporating this compound into peptide chains using standard peptide coupling protocols. thieme-connect.de To form an amide bond, the carboxyl group must first be activated to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com

This reaction is central to solid-phase peptide synthesis (SPPS), where the azide-containing amino acid can be introduced at any desired position in a growing peptide chain. The resulting peptide, now bearing a bioorthogonal azide handle, can be used for subsequent modifications via click chemistry. Furthermore, the dual functionality of the molecule allows it to be a key component in the synthesis of cyclic peptides and macrocycles, where the carboxylic acid can react with an amine within the same molecule or a different one to close the ring structure.

Esterification and Protective Group Strategies

The carboxylic acid of this compound can be converted into an ester. This transformation serves two primary purposes: protection of the carboxylic acid during synthesis to prevent unwanted side reactions, and the creation of activated esters for subsequent amide bond formation.

Standard acid-catalyzed esterification with an alcohol can yield simple alkyl esters (e.g., methyl or ethyl esters), which can act as protecting groups. These groups can be removed later by hydrolysis under basic or acidic conditions.

Alternatively, the carboxylic acid can be reacted with molecules like N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC to form an NHS ester. broadpharm.com These activated esters are stable enough to be isolated but are highly reactive towards primary amines, making them useful reagents for labeling proteins and other amine-containing biomolecules with the azido moiety for subsequent click chemistry applications. broadpharm.com

Applications of 2s 2 Azido 3 Phenylpropanoic Acid As a Molecular Building Block

Integration into Peptide and Peptidomimetic Structures

The incorporation of (2S)-2-azido-3-phenylpropanoic acid into peptide chains offers a route to novel structures with tailored properties. The azide (B81097) group's unique reactivity and stability profile make it an excellent choice for advanced peptide design and engineering.

This compound is classified as an α-azido acid, a class of building blocks that offers significant advantages in Solid-Phase Peptide Synthesis (SPPS). nih.gov The azide group acts as an effective, atom-efficient protecting group for the α-amino functionality. tandfonline.com Unlike bulky standard urethane (B1682113) protecting groups like Fmoc or Boc, the compact size of the azide moiety can lead to more efficient coupling reactions, particularly in sterically hindered sequences. nih.govtandfonline.com

These α-azido acids are compatible with standard Fmoc-based SPPS protocols, as the azide group is stable to the piperidine (B6355638) solutions used for Fmoc deprotection. nih.govorganic-chemistry.org An improved SPPS method leverages these building blocks to synthesize peptides that are prone to undesirable side reactions, such as diketopiperazine formation. rsc.orgresearchgate.net The azide can be readily reduced to the primary amine under mild conditions, typically using phosphines, allowing for subsequent peptide bond formation. nih.gov This orthogonality provides chemists with greater flexibility in the synthesis of complex and branched peptides. nih.govtandfonline.com

Table 1: Comparison of α-Azide Protection with Standard Urethane Protecting Groups in SPPS

| Feature | α-Azide Group | Fmoc/Boc Groups |

| Size | Small, compact | Bulky |

| Coupling Efficiency | Often enhanced, especially for hindered sequences nih.govtandfonline.com | Can be reduced in sterically demanding couplings |

| Deprotection | Mild reduction (e.g., with phosphines) nih.gov | Base (Fmoc) or strong acid (Boc) treatment |

| Orthogonality | High; stable to acidic and basic conditions nih.gov | Standard orthogonality in peptide synthesis |

| Side Reactions | Can reduce diketopiperazine formation nih.govrsc.org | Can be prone to various side reactions |

The azide functionality of this compound is an ideal anchor point for creating constrained peptide systems, such as cyclic peptides. Peptide cyclization is a key strategy for improving metabolic stability, receptor affinity, and bioavailability. The most prominent method for achieving this using an azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgacs.org

By incorporating this compound into a linear peptide chain that also contains an alkyne-bearing amino acid, an intramolecular CuAAC reaction can be performed. This reaction efficiently and irreversibly forms a stable 1,2,3-triazole ring, which acts as a robust covalent linker to cyclize the peptide. acs.org The resulting triazole is considered a peptide bond isostere, meaning it has structural and electronic similarities to the natural amide bond, potentially preserving or enhancing biological activity. acs.org This approach has been used to create mimics of disulfide bonds and to induce specific secondary structures like β-turns and helical folds. acs.org

Beyond synthetic peptides, this compound can be incorporated site-specifically into large proteins through genetic code expansion. researchgate.netnih.gov This powerful technique allows for the introduction of unnatural amino acids with novel functionalities directly into a protein's primary sequence during biosynthesis. researchgate.netnih.gov

The process involves an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous components of the cell. nih.govdntb.gov.ua The synthetase charges its partner tRNA with this compound. This charged tRNA then recognizes a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired location via site-directed mutagenesis. dntb.gov.ua When the ribosome encounters the UAG codon, it incorporates the azido-functionalized amino acid, producing a full-length protein containing a single, precisely placed azide group. dntb.gov.ua This azide then serves as a bioorthogonal chemical handle for subsequent modifications, such as attaching fluorescent probes, crosslinkers, or drug molecules, without perturbing the native protein structure. researchgate.net

Synthesis of Complex Heterocyclic Compounds

The azide group is a linchpin for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. This compound provides a chiral scaffold from which these important rings can be constructed.

The formation of 1,2,3-triazoles via the CuAAC reaction is one of the most powerful applications of this compound. acs.org This reaction joins the azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. The reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing it to be performed under mild, often aqueous, conditions.

By reacting this compound with a diverse library of alkynes, chemists can rapidly generate a vast array of complex molecules built around the triazole core. The triazole ring itself is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing directly to the biological activity of the molecule. acs.org This "click chemistry" approach has become a vital tool in drug discovery for generating lead compounds and bioconjugation. acs.org

Table 2: Key Features of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Organic Azide + Terminal Alkyne |

| Product | 1,4-disubstituted 1,2,3-Triazole |

| Catalyst | Copper(I) source acs.org |

| Key Advantages | High yield, high selectivity, mild reaction conditions, broad functional group tolerance |

| Mechanism | Involves the formation of a copper acetylide intermediate that reacts with the azide |

| Applications | Bioconjugation, drug discovery, materials science, synthesis of constrained peptides acs.orgacs.org |

While triazoles are the most common heterocyclic product derived from azides, the azide group in this compound can also be used to synthesize other important nitrogen-containing rings, notably tetrazoles. Tetrazoles are recognized in medicinal chemistry as bioisosteres of the carboxylic acid group, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability.

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. tandfonline.comacs.org This reaction can be catalyzed by various Lewis acids, such as zinc or copper salts, which activate the nitrile toward cycloaddition. rsc.orgresearchgate.net In this context, the azide moiety of this compound could theoretically undergo an intramolecular reaction if a nitrile group is present elsewhere in the molecule, or an intermolecular reaction with a separate nitrile-containing compound. tandfonline.com The reaction typically requires heating and a catalyst to proceed efficiently. rsc.orgacs.org This transformation provides a direct route from an azido (B1232118) acid derivative to a chiral, tetrazole-containing molecule, significantly expanding the accessible chemical space for drug design.

Beyond cycloadditions, organic azides can undergo other transformations like the Schmidt reaction, where an azide reacts with a carbonyl compound under acidic conditions to form amides or lactams through rearrangement, offering further pathways to complex nitrogen heterocycles. researchgate.net

Use in the Modification of Polymeric Materials and Surfaces

This compound and its derivatives, such as p-azido-L-phenylalanine, are instrumental in the functionalization of polymers and surfaces. This is primarily achieved through two powerful chemical strategies: photo-crosslinking and "click" chemistry. These methods enable the creation of materials with tailored properties for a wide range of applications.

Aryl azides, including the azido group in this compound, are photo-activatable moieties. When exposed to UV light, the aryl azide group forms a highly reactive nitrene intermediate. thermofisher.comthermofisher.com This nitrene can then form covalent bonds by inserting into C-H and N-H bonds or by reacting with double bonds present in adjacent polymer chains. thermofisher.comthermofisher.com This process, known as photo-crosslinking, allows for the creation of stable, three-dimensional polymer networks.

This technique is particularly useful for polymers that lack inherent reactive functional groups. By incorporating this compound or similar aryl azide-containing monomers into a polymer backbone, the resulting polymer can be cross-linked upon UV irradiation. rsc.org This method has been employed to enhance the mechanical properties and stability of various polymers. For instance, aryl azide-functionalized N-glycan polymers have been synthesized for the photo-labeling of specific proteins, demonstrating the ability of the azide group to form covalent linkages upon photoactivation. rsc.orgdigitellinc.comresearchgate.net

The efficiency of photo-crosslinking can be influenced by several factors, including the wavelength of UV light, exposure time, and the presence of other molecules. thermofisher.com For example, the presence of primary amines can quench the nitrene intermediate, while the absence of thiol-containing reducing agents is crucial as they can reduce the azide group, rendering it inactive. thermofisher.comthermofisher.com

Table 1: Factors Influencing Photo-crosslinking Efficiency of Aryl Azide-Containing Polymers

| Parameter | Effect on Crosslinking | Rationale |

|---|---|---|

| UV Wavelength | Wavelength-dependent | Different aryl azides have distinct absorbance maxima for optimal activation. thermofisher.comthermofisher.com |

| Exposure Time | Increased crosslinking with time | Longer exposure leads to a higher population of activated nitrenes. thermofisher.com |

| Primary Amines (e.g., Tris buffer) | Decreased efficiency | Primary amines react with and quench the highly reactive nitrene intermediates. thermofisher.comthermofisher.com |

| Thiol-based Reducing Agents (e.g., DTT) | Inhibition of crosslinking | Thiols reduce the azide group to an amine, preventing its photo-activation. thermofisher.com |

The azide group of this compound is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. medchemexpress.comnih.govnanosoftpolymers.com This reaction allows for the highly efficient and specific covalent attachment of molecules containing an alkyne group to surfaces or polymers functionalized with azides.

This strategy is widely used to modify the surfaces of polymeric materials, such as nanoparticles and polymer films, to impart desired functionalities. nih.govresearchgate.net For instance, polymers can be synthesized with this compound incorporated into their structure. The resulting azide-functionalized polymer can then be "clicked" with various alkyne-modified molecules, including bioactive peptides, fluorescent dyes, or drug molecules. nih.gov This approach has been used to create materials for targeted drug delivery and cell-specific interactions. nih.gov

The versatility of this approach is demonstrated by the functionalization of cotton and organic resin surfaces with alkyne groups, which are then modified by the "click" reaction with azide-terminated polymers. nih.gov This highlights the broad applicability of azide-alkyne click chemistry in creating functional surfaces on diverse materials.

Development of Chemical Probes and Tags for Biological Systems

The bioorthogonal nature of the azide group in this compound and its analogs, like 4-azido-L-phenylalanine, makes it an exceptional tool for the development of chemical probes and tags to study biological systems with minimal perturbation.

This compound can be utilized as an unnatural amino acid that is incorporated into proteins during their synthesis. medchemexpress.comrsc.org This is typically achieved using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific codon (e.g., the amber stop codon) and insert the azido-amino acid at that site in the protein sequence. rsc.org

Once incorporated, the azide group serves as a "chemical handle" that can be selectively and covalently modified with a probe or tag containing a complementary reactive group, most commonly an alkyne for click chemistry. medchemexpress.comnih.gov This allows for the site-specific labeling of proteins with a variety of molecules, including:

Fluorophores: For visualizing protein localization and dynamics within cells. nih.gov

Biotin (B1667282) tags: For the purification and identification of protein interaction partners.

Positron Emission Tomography (PET) tracers: For in vivo imaging of proteins. nih.gov

This method offers a significant advantage over traditional labeling techniques as it allows for precise control over the location of the label on the protein, minimizing potential disruption of the protein's function.

Table 2: Applications of this compound Analogs in Protein Labeling

| Labeled Protein (Example) | Probe/Tag Attached via Click Chemistry | Application | Research Finding |

|---|---|---|---|

| Superfolder Green Fluorescent Protein (sfGFP) | Dibenzocyclooctyne (DBCO) derivative | Probing protein hydration and dynamics | The azide group's vibrational frequency is sensitive to its local environment, allowing it to report on hydration. rsc.orgnih.gov |

| PTEN and PD-L1 | Fluorophores and PET tracers | Cellular and in vivo imaging | Enables the study of protein biological activities in their native context. nih.gov |

| General Proteins | Alkyne-modified fluorophores or biotin | Nascent protein synthesis detection | Provides a non-radioactive method to detect and purify newly synthesized proteins. lumiprobe.com |

Activity-based protein profiling (ABPP) is a powerful technique used to study the activity of enzymes in complex biological samples. Chemical probes used in ABPP typically contain a reactive group ("warhead") that covalently binds to the active site of an enzyme and a reporter tag for detection.

This compound can serve as a scaffold for the synthesis of activity-based probes. The azide group can be used to attach a reporter tag (e.g., a fluorophore or biotin) via click chemistry after the probe has reacted with its target enzyme. This two-step approach is advantageous as it allows for the use of smaller, more cell-permeable probes in the initial labeling step.

For instance, a probe can be designed with a warhead specific for a particular class of enzymes and an alkyne handle. After incubation with a cell lysate or live cells, the probe-labeled enzymes can be detected by clicking on an azide-functionalized reporter tag. This strategy has been successfully applied to study various enzyme families. While specific examples detailing the use of this compound in this context are emerging, the principle is well-established with similar azido-functionalized building blocks. rsc.org

Mechanistic and Pre Clinical Biological Investigations Involving Derivatives of 2s 2 Azido 3 Phenylpropanoic Acid

Enzyme-Substrate and Ligand-Receptor Interaction Studies (in vitro/in silico)

The ability to incorporate (2S)-2-azido-3-phenylpropanoic acid into peptides and proteins makes it a valuable tool for studying molecular recognition events. The azido (B1232118) group can serve as a photo-crosslinking agent or as a handle for attaching reporter molecules, providing insights into binding interfaces and enzymatic mechanisms.

Design of Azido Acid-Based Enzyme Inhibitors and Activity Probes

While specific research detailing the use of this compound as an enzyme inhibitor is limited, the broader class of phenylalanine derivatives has been explored for this purpose. For instance, high concentrations of L-phenylalanine itself can inhibit certain enzymatic processes, such as antibody synthesis. nih.gov More structurally related compounds, like DL-Homophenylalanine, act as competitive inhibitors of phenylalanine hydroxylase (PAH) by binding to the active site. scbt.com

The strategic placement of the azido group in this compound offers a reactive center for designing targeted inhibitors. Theoretical and in silico studies can model the interaction of such derivatives with enzyme active sites. For example, in silico evaluations of benzoylpropionic acid derivatives have been used to predict their potential as inhibitors of cyclooxygenase-2 (COX-2). researchgate.net A similar approach could be applied to derivatives of this compound to design potent and selective enzyme inhibitors.

Activity-based protein profiling (ABPP) is a powerful technique that utilizes reactive probes to label active enzymes. The azido group on this compound makes it an ideal scaffold for creating such probes. These probes can be designed to covalently modify the active site of a target enzyme, allowing for its identification and characterization within complex biological mixtures.

Mechanistic Probing of Biological Pathways (e.g., Protein Profiling)

The azido group of this compound is a key functional group for "click chemistry," a set of bioorthogonal reactions that allow for the specific and efficient ligation of molecules. This has profound implications for protein profiling. By incorporating this unnatural amino acid into proteins, researchers can subsequently attach fluorescent dyes or affinity tags via click chemistry. This enables the visualization and enrichment of specific proteins, helping to elucidate their roles in various biological pathways.

This "tag-free" strategy for activity-based protein profiling involves labeling proteins with an azido-containing probe, followed by the attachment of a reporter tag using click chemistry. scbt.com This approach has been widely applied using the related compound, p-azido-L-phenylalanine, to study protein-protein interactions and identify enzyme substrates. The same principles are directly applicable to derivatives of this compound.

Cellular Uptake and Intracellular Reactivity Studies (in vitro, non-therapeutic)

Understanding how modified amino acids are taken up by cells and how they behave within the intracellular environment is crucial for their use as biological probes. Studies on the cellular uptake of nanoparticles have shown that surface functionalities play a critical role in the mechanism of endocytosis. Similarly, the specific structure of this compound and its derivatives would influence their transport across the cell membrane.

Once inside the cell, the azido group's reactivity can be harnessed. For example, site-specific incorporation of p-azido-L-phenylalanine into proteins in living cells allows for the tracking of these proteins and their interactions. nih.govconsensus.appfoxchase.org This is often achieved through photo-crosslinking, where UV light activates the azide (B81097) group to form a covalent bond with nearby molecules, capturing transient interactions.

Structural Biology Applications Utilizing Azide-Tagged Molecules (e.g., NMR Spectroscopy for Protein Dynamics)

Structural biology provides a detailed three-dimensional view of macromolecules, which is essential for understanding their function. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying the dynamics of proteins in solution. buyersguidechem.com

The incorporation of isotope-labeled unnatural amino acids can provide specific probes for NMR studies. While direct NMR studies utilizing this compound are not widely reported, the methodology is well-established. For instance, solid-state NMR has been used to investigate the dynamics of membrane-bound proteins. jenabioscience.com The introduction of an azido-tagged amino acid could provide a unique spectroscopic signature to probe local environments and conformational changes within a protein.

Furthermore, the azide group can be used to attach NMR-active labels to proteins, providing long-range structural information. This has been demonstrated with p-azido-L-phenylalanine, where the azide serves as a vibrational probe in infrared spectroscopy to investigate local protein dynamics. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2s 2 Azido 3 Phenylpropanoic Acid and Its Derivatives

Methods for Stereochemical Purity Determination

The stereochemistry of (2S)-2-azido-3-phenylpropanoic acid is a critical determinant of its biological activity and chemical reactivity. unife.it Therefore, rigorous methods are required to ascertain its enantiomeric purity.

Chiral chromatography is a cornerstone technique for separating enantiomers, which are mirror-image isomers of a chiral molecule. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for determining the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the enantioseparation of chiral compounds. unife.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For amino acid derivatives like this compound, polysaccharide-based CSPs are often effective. unife.it The enantiomeric excess can be quantified by comparing the peak areas of the two enantiomers in the chromatogram. The use of tandem mass spectrometry (LC-MS/MS) can further enhance sensitivity and selectivity. unife.it

Chiral Gas Chromatography (GC): In chiral GC, the separation of enantiomers is achieved using a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz While direct analysis of the carboxylic acid may be challenging due to its low volatility, derivatization to a more volatile ester, such as the ethyl ester, can facilitate GC analysis. nist.gov The relative peak areas of the separated enantiomers allow for the determination of the enantiomeric excess.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral compound. For the dicyclohexylammonium (B1228976) salt of (S)-2-azido-3-phenylpropionic acid, a specific rotation of [α]/D -44±2° (c = 1% in ethanol) has been reported. sigmaaldrich.com This measurement confirms the presence of a single enantiomer in excess but does not by itself provide the exact enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, including its absolute configuration and conformational details. This technique is particularly useful for confirming the chiral nature of the compound and can be used in conjunction with chromatography to provide a comprehensive picture of its stereochemical purity.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

A combination of spectroscopic methods is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For the related compound 3-phenylpropionic acid, characteristic signals for the phenyl protons and the aliphatic protons of the propanoic acid chain are observed. chemicalbook.com In this compound, the proton at the chiral center (C2) would exhibit a specific chemical shift and coupling pattern, which is crucial for structural confirmation.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of the related 2-¹³C-3-phenylpropionic acid has been used to determine its isotopic content. upb.ro For this compound, distinct signals would be expected for the carboxylic acid carbon, the carbon bearing the azide (B81097) group, the methylene (B1212753) carbon, and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 3-phenylpropionic acid shows characteristic fragments that aid in its identification. researchgate.net For this compound, the molecular ion peak would confirm its molecular weight, and the fragmentation pattern would provide structural information, including the loss of the azide group and cleavage of the propanoic acid chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid like 3-phenylpropionic acid shows a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹). nist.gov For this compound, a characteristic strong absorption for the azide (N₃) group would also be expected around 2100 cm⁻¹. The IR spectrum of the related cinnamic acid also shows characteristic peaks for the carboxylic acid and the benzene (B151609) ring. docbrown.info

Chromatographic and Purification Methods for Isolation of Synthetic Intermediates and Products

The synthesis of this compound often involves multiple steps, requiring effective purification methods to isolate the desired product and its intermediates.

Extraction: Liquid-liquid extraction is a common technique used to separate compounds based on their differential solubility in two immiscible liquid phases. For instance, in the synthesis of 2,2-D₂-3-phenylpropionic acid, the product was extracted from an aqueous solution into ether. upb.ro The acidic nature of the carboxylic acid allows for its extraction into a basic aqueous solution (like NaOH) and subsequent precipitation by acidification. upb.roresearchgate.net

Filtration: Following precipitation, suction filtration is used to efficiently separate the solid product from the liquid reaction mixture. upb.roresearchgate.net

Column Chromatography: Column chromatography is a versatile technique for purifying compounds from a mixture. While not explicitly detailed for the final product in the provided search results, it is a standard method for purifying synthetic intermediates. For example, in the synthesis of related compounds, column chromatography could be employed to separate the desired product from unreacted starting materials and byproducts.

Computational and Theoretical Studies on 2s 2 Azido 3 Phenylpropanoic Acid

Molecular Modeling and Docking Simulations of Azide-Tagged Biomolecules

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of (2S)-2-azido-3-phenylpropanoic acid, these techniques are instrumental in designing and evaluating its incorporation into peptides and proteins for various applications, such as activity-based protein profiling and the development of novel therapeutics. researchgate.netmdpi.com

Docking studies involve generating a three-dimensional model of the target protein and virtually screening potential ligands to identify those that bind to the active site with high affinity. biorxiv.org The process typically involves scoring functions that estimate the binding free energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. biorxiv.orgnih.gov For azide-tagged biomolecules, docking simulations can help predict how the introduction of the azido (B1232118) group influences the binding to the target receptor. The stability and dynamics of the resulting protein-ligand complexes are often further evaluated using molecular dynamics (MD) simulations, which track the atomic movements over time. biorxiv.org

Table 1: Key Parameters in Molecular Docking and Simulation

| Parameter | Description | Relevance to Azide-Tagged Biomolecules |

| Glide Docking Score | A measure of the binding affinity between a ligand and a receptor, with more negative values indicating stronger binding. biorxiv.org | Predicts the potential of azide-containing molecules to inhibit target proteins. |

| MM-GBSA | (Molecular Mechanics with Generalized Born and Surface Area solvation) An end-point method to calculate the free energy of binding of a ligand to a protein. nih.gov | Provides a more accurate estimation of binding affinity by considering solvation effects. |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Assesses the stability of the protein-ligand complex during MD simulations. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding. |

This table summarizes key parameters used in computational studies to evaluate the interaction of ligands with biomolecules.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.orgmdpi.com These methods are essential for understanding the intrinsic properties of this compound and predicting its behavior in chemical reactions.

The electronic character of the azido group is a key determinant of its reactivity. Studies on various azido compounds have shown that the azide (B81097) group can influence the electronic properties of the molecule to which it is attached. scispace.comacs.org For example, the electronic structure of the azide group in 3'-azido-3'-deoxythymidine (AZT) has been compared to that of smaller azide compounds like hydrazoic acid and methyl azide, revealing similarities in their N1s spectra. scispace.com Hirshfeld charge analysis indicates that the charge distribution on the azide is influenced by the nature of the substituent. scispace.com

Table 2: Calculated Properties of Azido Compounds

| Property | Method | Finding | Reference |

| Heats of Formation | DFT | Benzofuroxan derivatives with triazidoisobutyl fragments are high-energy density compounds. | mdpi.com |

| N1s Spectra | Experimental & Computational | The N1s spectrum of the azide in AZT is more similar to hydrazoic acid than to methyl azide. | scispace.com |

| Azide Bond Angle (∠N-N-N) | Computational | Approximately 171-174° in AZT, methyl azide, and hydrazoic acid, indicating a non-linear structure. | scispace.com |

| Reaction Mechanism | CASPT2 & DFT | The photocatalytic azidoarylation of alkenes by a Cu(I) complex proceeds preferentially through an open-shell singlet state. | acs.org |

This table presents a selection of findings from quantum chemical studies on azido-containing molecules.

Quantum chemical calculations can also be used to investigate the mechanisms of reactions involving azides. For example, the photocatalytic azidoarylation of alkenes has been studied using advanced computational methods, which revealed that the rate-determining step is the electrophilic attack of a radical on the internal nitrogen atom of the coordinated azide. acs.org Such studies are crucial for optimizing reaction conditions and developing new synthetic methodologies. nih.govnih.gov

Conformational Analysis and Stereochemical Prediction for Derivatives

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them. For derivatives of this compound, this analysis can provide insights into how the molecule will orient itself within a protein's binding site.

Computational methods, such as CNDO/2 quantum mechanical calculations, have been used to study the conformational preferences of related molecules like α-phenylpropionic acids. nih.gov These studies have suggested a relationship between the dihedral angle of the propionic acid residue and its biological activity. nih.gov For instance, a more open conformation between the phenyl ring and the carboxylic acid group has been correlated with higher anti-inflammatory activity in certain phenylpropionic acid derivatives. nih.gov

The stereochemistry of the α-carbon in this compound is fixed as (S). However, the synthesis of derivatives can introduce new stereocenters. Predicting the stereochemical outcome of such reactions is a significant challenge. Computational modeling can assist in understanding the factors that control stereoselectivity, such as the steric and electronic properties of the reactants and catalysts. nih.gov For example, in the synthesis of β-alkoxy-α-azido derivatives, the choice of catalyst and the steric bulk of the substituents have been shown to influence whether the syn or anti diastereomer is formed preferentially. nih.gov

Future Perspectives and Emerging Research Directions for 2s 2 Azido 3 Phenylpropanoic Acid

Development of Novel and Sustainable Synthetic Routes

The increasing demand for (2S)-2-azido-3-phenylpropanoic acid necessitates the development of more efficient, scalable, and environmentally friendly synthetic methods. While several routes exist, current research focuses on overcoming limitations such as cost, safety, and environmental impact.

Traditional syntheses often begin with L-phenylalanine and involve multiple steps, including protection, iodination, and azidation. nih.govacs.org A key advancement has been the development of a reliable, scalable, and chromatography-free synthesis. acs.org This process starts from L-phenylalanine and utilizes an Ullman-type Cu(I)-catalyzed azidation, which has been investigated for its safety profile. nih.govacs.org While the azidation step itself is considered to have minimal risk, the final isolated product, 4-azido-L-phenylalanine, has been shown to have explosive properties, highlighting the need for careful handling. nih.govacs.org

Future research is geared towards "green chemistry" principles, aiming to reduce the use of hazardous reagents and solvents. This includes exploring enzymatic or chemo-enzymatic routes that offer high stereoselectivity and milder reaction conditions. The goal is to create a synthetic pathway that is not only cost-effective for large-scale production but also minimizes environmental footprint and enhances safety.

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Starting Material | Key Reactions | Advantages | Challenges |

| Traditional Chemical Synthesis | L-phenylalanine | Diazotization, Sandmeyer reaction, Azidation | Well-established | Use of harsh reagents, potential for side products, safety concerns with diazonium intermediates. |

| Ullman-type Coupling | L-phenylalanine | Iodination, N-Boc protection, Cu(I)-catalyzed azidation | Scalable, cost-effective, chromatography-free. nih.govacs.orgacs.org | Explosive nature of the final product, use of copper catalyst. nih.gov |

| Diazotransfer Reaction | Protected 4-amino-L-phenylalanine | Reaction with imidazole-1-sulfonyl azide (B81097) | High efficiency | Requires synthesis of the aminophenylalanine precursor. acs.org |

| Future Enzymatic Routes | Phenylalanine or precursors | Engineered enzymes (e.g., aminotransferases, azidotransferases) | High stereoselectivity, mild conditions, environmentally benign | Enzyme discovery and engineering, process optimization. |

Expansion of Bioorthogonal Chemistry Applications

The true power of this compound lies in its azide group, a bioorthogonal handle that allows for specific chemical reactions in complex biological environments. ontosight.ai This has opened up vast possibilities for studying biomolecules without interfering with native biological processes. nih.govcas.org

The primary application is its incorporation into proteins in place of phenylalanine, enabling a wide range of studies. lumiprobe.com The azide group can then be selectively modified using "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.com These reactions are used to attach fluorescent dyes, biotin (B1667282) tags, or other probes for protein labeling, tracking, and quantification. ontosight.aichemimpex.com

Emerging applications are pushing the boundaries of what can be achieved:

Advanced Imaging: Development of fluorogenic azide probes that become fluorescent only upon reaction with an alkyne, allowing for no-wash, real-time imaging of proteins in living cells. researchgate.net

Probing Local Environments: The azide group serves as a sensitive vibrational reporter. rsc.org Using infrared (IR) spectroscopy, researchers can probe the local hydration and electrostatic environment within a protein, providing high-resolution structural and dynamic information. rsc.orgnih.gov

Drug Discovery and Delivery: The compound is used to create antibody-drug conjugates (ADCs) and to study drug-target engagement. cas.orgchemimpex.com Bioorthogonal reactions can be used to assemble drugs in situ from smaller, less toxic precursors, potentially increasing efficacy and reducing side effects. cas.org

Nascent Protein Synthesis Analysis: It provides a non-radioactive method to label and identify newly synthesized proteins, offering insights into cellular responses to various stimuli. lumiprobe.com

Advanced Functional Materials Design

The unique properties of this compound are being harnessed to create novel biomaterials with tailored functionalities. By incorporating this unnatural amino acid into protein or peptide sequences, materials can be designed that are capable of subsequent chemical modification via click chemistry.

This strategy allows for the creation of:

Smart Hydrogels: Protein-based hydrogels can be functionalized with drugs, growth factors, or imaging agents. The bioorthogonal linkage ensures that the modification is specific and does not alter the bulk properties of the hydrogel.

Patterned Surfaces: Surfaces can be decorated with proteins or peptides containing the azido (B1232118) moiety. Subsequent reaction with alkyne-modified molecules allows for the creation of micropatterned surfaces for applications in cell culture, biosensing, and diagnostics.

Light-Responsive Materials: The azido group can be involved in photochemical reactions, enabling the development of materials that change their properties upon exposure to light. chemimpex.com This is valuable for creating materials for controlled release and photolithography.

Engineered Biopolymers: The site-specific incorporation of the azido acid allows for the precise engineering of biopolymers, leading to new materials for industrial applications, including biofuels and specialized pharmaceuticals.

Table 2: Applications in Advanced Functional Materials

| Material Type | Design Strategy | Key Functionality | Potential Application |

| Functionalized Hydrogels | Incorporate azido-amino acid into peptide backbone; post-synthesis modification via click chemistry. | Drug loading and release, cell scaffolding. | Tissue engineering, regenerative medicine. |

| Bioactive Surfaces | Immobilize azido-containing peptides on a surface; attach signaling molecules. | Cell adhesion and guidance, biosensing. | Medical implants, diagnostic chips. |

| Photo-crosslinked Materials | Utilize the photoreactivity of the azide group. | Spatiotemporal control over material properties. | 3D cell culture, microfabrication. chemimpex.com |

| Modified Protein Polymers | Genetically encode the azido-amino acid into protein polymers. | Introduction of non-native functionalities. | Biocatalysis, targeted therapeutics. |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

This compound exemplifies the powerful synergy between synthetic organic chemistry and chemical biology. mdpi.com The ability to synthesize this and other unnatural amino acids provides chemical biologists with an expanding toolkit to dissect complex biological questions that were previously intractable. nih.gov

Future research at this interface will likely focus on:

Developing Mutually Orthogonal Probes: Creating sets of bioorthogonal handles and reactions that can be used simultaneously in the same biological system. dissertation.com This would allow for the multi-component labeling and tracking of different biomolecules (e.g., proteins, glycans, lipids) to unravel complex interaction networks.

Chemical Rescue and Uncaging: The azide can act as a "caged" version of an amine. The Staudinger reduction can convert the azide back to an amine, allowing researchers to restore or activate protein function at a specific time and place. escholarship.org This provides a powerful method for spatiotemporal control over biological processes.

Expanding the Genetic Code: The development of new orthogonal aminoacyl-tRNA synthetase/tRNA pairs will enable the efficient incorporation of this compound and other novel unnatural amino acids into proteins in a wider range of organisms and cell types. rsc.orgnih.gov

Target Identification and Validation: Designing probes based on this amino acid to identify the cellular targets of small molecule drugs and to validate their mechanism of action, accelerating the drug discovery pipeline. mdpi.com

The continued collaboration between synthetic chemists, who design and create these molecular tools, and chemical biologists, who apply them in living systems, will undoubtedly lead to profound discoveries in our understanding of biology and the development of new therapeutic and diagnostic strategies.

Q & A

Q. What are the recommended synthetic strategies for (2S)-2-azido-3-phenylpropanoic acid to ensure stereochemical fidelity?

Methodological Answer: Synthesis of this compound requires careful control of stereochemistry, particularly at the C2 position. A common approach involves:

- Chiral Pool Synthesis : Starting from L-phenylalanine derivatives, introducing the azide group via Mitsunobu or nucleophilic substitution reactions under mild conditions to avoid racemization .

- Protection-Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino acid backbone during azide introduction, followed by acidic or catalytic hydrogenation deprotection .

- Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., Evans auxiliaries) to induce enantioselectivity during key steps, such as azide coupling .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Boc-protected phenylalanine | Chiral backbone | 85% |

| 2 | NaN₃, DMF, 40°C | Azide introduction | 78% |

| 3 | TFA/DCM | Deprotection | 90% |

Key Consideration : Monitor optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98% ee) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 218.0692 (C₉H₈N₃O₂) .

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) to assess enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Purity Variations : Impurities (>5%) in azide-containing compounds can skew bioactivity assays. Validate purity via HPLC-MS and elemental analysis .

- Structural Isomerism : Ensure derivatives are fully characterized (e.g., NOESY NMR for stereochemistry, X-ray crystallography for absolute configuration) .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR, ITC) to confirm target binding .

Case Study : A 2024 study found divergent IC₅₀ values (5 μM vs. 20 μM) for a kinase inhibitor derivative. Resolution involved repeating synthesis with rigorous purification (prep-HPLC) and confirming target engagement via crystallography .

Q. What strategies optimize the azide group’s reactivity for click chemistry applications while maintaining compound stability?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance azide reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Stabilization : Store the compound at -20°C under argon to prevent azide degradation. Add antioxidants (e.g., BHT) during long-term storage .

- In Situ Generation : Generate the azide from an amine precursor immediately before use to avoid stability issues .

Q. Reaction Optimization Table :

| Condition | Conversion (%) | Byproducts |

|---|---|---|

| CuSO₄/NaAsc, DMSO, RT | 95 | <2% |

| CuI, TBTA, DMF, 50°C | 88 | 5% (oxidation) |

Q. How can computational modeling predict the interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., proteases). Prioritize targets with hydrophobic pockets (e.g., HIV-1 protease) due to the phenyl group’s lipophilicity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the azide-enzyme complex. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

- QSAR Models : Train models using azide-containing analogs to predict IC₅₀ values for novel targets .

Validation : Cross-check computational results with SPR binding assays (e.g., KD = 10 nM predicted vs. 12 nM observed) .

Data Contradiction Analysis Example :

A 2023 study reported conflicting logP values (1.5 vs. 2.1) for this compound. Investigation revealed:

- Method Variability : Shake-flask vs. HPLC-derived logP.

- Resolution : Use standardized OECD Guideline 117 (HPLC) for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.